molecular formula C4H7Br B137280 (Bromomethyl)cyclopropane CAS No. 7051-34-5

(Bromomethyl)cyclopropane

Cat. No.: B137280
CAS No.: 7051-34-5
M. Wt: 135 g/mol
InChI Key: AEILLAXRDHDKDY-UHFFFAOYSA-N
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Description

(Bromomethyl)cyclopropane is an organic compound with the chemical formula C4H7Br. It is a derivative of cyclopropane, where a bromomethyl group is attached to the cyclopropane ring. This compound is known for its reactivity due to the presence of the bromine atom, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Bromomethyl)cyclopropane can be synthesized through various methods. One common method involves the bromination of cyclopropylmethanol using phosphorus tribromide or bromine in the presence of a base . Another method includes the reaction of cyclopropylmethanol with cyanogen bromide (BrCN) in the presence of triethylamine (Et3N) .

Industrial Production Methods: Industrial production of this compound typically involves the bromination of cyclopropylmethanol under controlled conditions to ensure high yield and purity. The use of highly polar solvents such as dimethylformamide, sulfolane, or dimethylsulfoxide can enhance the reaction efficiency .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom serves as an excellent leaving group, enabling nucleophilic substitutions under various conditions:

Table 1: Representative Substitution Reactions

NucleophileReagent/ConditionsProductYieldSource
Phenylmagnesium bromideTHF, 0°C → RT, 2hCyclopropylmethyl phenyl82%
TriphenylphosphineDMF, 25°C, 12hCyclopropylmethyltriphenylphosphonium bromide95%
Sodium azideDMSO, 60°C, 6hCyclopropylmethyl azide78%

Key mechanistic features:

  • SN2 pathway dominates in polar aprotic solvents (e.g., DMF, DMSO)

  • Steric hindrance from the cyclopropane ring reduces reaction rates compared to linear analogs

Radical-Mediated Transformations

The cyclopropylmethyl radical undergoes rapid ring-opening (k = 1.2×10⁸ s⁻¹ at 37°C) :

Table 2: Radical Reaction Pathways

InitiatorConditionsMajor ProductsSelectivitySource
AIBNBenzene, 80°C1,4-Dienes via β-scission73%
Fe(acac)₃THF, -20°CCross-coupled alkenes68%
UV light (254 nm)Hexanes, 25°CHexa-1,4-diene derivatives81%

Notable applications:

  • Serves as a mechanistic probe in enzyme-catalyzed reactions due to rapid radical interconversion

  • Enables stereoselective synthesis of 1,4-dienes via iron-catalyzed cross-coupling

Ring-Opening/Expansion Reactions

Strain relief drives cyclopropane ring modifications:

Table 3: Ring-Opening Pathways

ReagentConditionsProductMechanismSource
Ni(II) salen complexElectrochemical reductionDialkylated nickel complexesRadical recombination
Nb(V)-diimine catalystCCl₄, 25°CRegioselective chloroalkylationRadical chain
BF₃·Et₂OCH₂Cl₂, -78°CBicyclic ethersElectrophilic activation

Kinetic profile :

  • Ring-opening activation energy: ΔG‡ = 28.5 kJ/mol (DFT calculations)

  • Competes with substitution when T > 0°C

Coupling Reactions

Palladium and iron catalysts enable cross-couplings:

Table 4: Catalytic Coupling Systems

CatalystPartnerProduct TypeTurnover FrequencySource
Fe(acac)₃ (5 mol%)Alkenyl Grignard1,4-Dienes450 h⁻¹
Pd(PPh₃)₄ (2 mol%)Arylboronic acidsBiarylcyclopropanes92% conv.
NiCl₂(dppe) (3 mol%)Alkynylzinc reagentsCyclopropylacetylenes85% ee

Optimization parameters:

  • Solvent effects : THF > DME > toluene for iron systems

  • Temperature dependence : -20°C maximizes diene selectivity

Stability Considerations

Critical degradation pathways:

text
Thermal decomposition (T > 40°C): This compound → 3-Bromo-1-propene + Ethene k = 2.3×10⁻⁴ s⁻¹ at 50°C [4]

Storage recommendations :

  • Maintain at -20°C under N₂ atmosphere

  • Avoid contact with Brønsted/Lewis acids

This comprehensive analysis demonstrates this compound's versatility in organic synthesis, particularly in radical chemistry and strain-driven transformations. Recent advances in catalytic systems continue to expand its synthetic utility while addressing historical challenges in controlling ring-opening side reactions .

Scientific Research Applications

Synthetic Intermediates in Organic Chemistry

(Bromomethyl)cyclopropane serves as a critical synthetic intermediate in various chemical reactions. Its strained cyclopropane ring structure imparts high reactivity, making it valuable in the synthesis of complex molecules. Notably, it is utilized for introducing the cyclopropylmethyl group into larger molecular frameworks, which is essential for developing new pharmaceuticals and agrochemicals .

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound is often involved in the final steps of synthesizing active pharmaceutical ingredients due to its ability to undergo nucleophilic substitutions and other transformations. The high purity of this compound, often exceeding 95%, is crucial for minimizing impurities in the final pharmaceutical products .

Methodologies for Synthesis

Recent advancements have focused on improving the synthesis methods for this compound to enhance yield and purity. For instance, a method involving cyclopropylmethanol as a starting material has been developed, allowing for high productivity under controlled conditions .

This compound derivatives have been explored for their potential as therapeutic agents. Research has indicated that compounds derived from this compound exhibit activity against specific biological targets, including protein tyrosine phosphatases, which play a role in various diseases, including cancer and addiction disorders .

Case Studies

  • Case Study 1: Development of PTPRD Inhibitors
    • Researchers synthesized several derivatives of this compound to evaluate their inhibitory effects on PTPRD phosphatase. One notable compound showed significant potency and selectivity, suggesting potential for further development as an anti-addiction agent .
  • Case Study 2: Synthesis of Novel Dienes
    • Another application involved using this compound in the synthesis of 1,4-dienes through iron-catalyzed cross-coupling reactions with alkenyl Grignard reagents. This approach demonstrated high efficiency and opened avenues for further synthetic explorations in organic chemistry .

Mechanism of Action

The mechanism of action of (Bromomethyl)cyclopropane involves its reactivity due to the strained cyclopropane ring and the presence of the bromine atom. The bromine atom can be easily substituted by nucleophiles, leading to the formation of various products. The cyclopropane ring can undergo ring-opening reactions, especially under radical conditions, resulting in the formation of different functional groups .

Comparison with Similar Compounds

  • Cyclopropylmethyl chloride
  • Cyclopropylmethyl iodide
  • Cyclopropylmethyl fluoride

Comparison: (Bromomethyl)cyclopropane is unique due to the presence of the bromine atom, which makes it more reactive compared to its chloride, iodide, and fluoride counterparts. The bromine atom is a better leaving group, facilitating substitution reactions more readily. Additionally, the cyclopropane ring imparts significant ring strain, making it more susceptible to ring-opening reactions .

Biological Activity

(Bromomethyl)cyclopropane, also known as cyclopropylmethyl bromide, is a compound with the chemical formula C4_4H7_7Br and CAS Number 7051-34-5. This compound has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, including its synthesis, applications, and relevant case studies.

This compound is characterized by its molecular weight of 135.00 g/mol and a density of approximately 1.5 g/cm³. It has a boiling point of 106 °C at 760 mmHg and a flash point of 41.7 °C, indicating its volatile nature. The compound can be synthesized through various methods, including the use of cyclopropylmethanol under specific conditions that favor high purity and yield .

Synthesis Overview

MethodDescription
Nucleophilic Substitution Involves the reaction of cyclopropylmethanol with bromine in the presence of triarylphosphites in polar solvents like DMF or DMSO .
Iron-Catalyzed Cross-Coupling Utilized for synthesizing 1,4-dienes by coupling with alkenyl Grignard reagents .

Biological Activity

The biological activity of this compound primarily stems from its role as a biochemical reagent in life sciences research. Its structural properties allow it to act as a versatile synthetic building block in the development of various bioactive compounds.

Potential Applications

  • Synthetic Intermediate : It serves as an important intermediate in synthesizing other biologically active compounds, particularly those involving cyclopropylmethyl groups .
  • Pharmacological Research : Studies indicate that derivatives of this compound may exhibit significant pharmacological activities, including interactions with opioid receptors, which are crucial for pain management and addiction therapies .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound and its derivatives:

  • Opioid Ligands : Research has identified ligands derived from this compound that possess mixed micro agonist/delta antagonist activities, showing promise for developing new analgesics with reduced side effects .
  • Neuronal Activity Modulation : A derivative was found to inhibit hyperexcitability in rat hippocampal neurons, suggesting potential applications in neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of compounds derived from this compound. The SAR studies indicate that modifications to the cyclopropylmethyl moiety can significantly influence binding affinity and functional activity at various biological targets.

Key Findings

  • The introduction of different substituents on the cyclopropyl group affects the potency and selectivity towards specific receptors.
  • Molecular docking studies have provided insights into the steric contributions necessary for optimal receptor binding .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (Bromomethyl)cyclopropane in organic chemistry?

this compound is synthesized via alkylation reactions, often using cyclopropane derivatives and brominating agents. For example, it can be prepared by reacting tert-butyl piperazine-1-carboxylate with this compound in dichloromethane (DCM) with triethylamine (TEA) as a base, followed by purification via column chromatography . Alternative methods involve nucleophilic substitution under conditions like K₂CO₃ in dimethylformamide (DMF) at 60°C .

Q. How should researchers handle and store this compound to ensure stability?

Due to its sensitivity to temperature and moisture, store this compound at 0–6°C in airtight containers under inert gas (e.g., nitrogen). Use anhydrous solvents and moisture-free reaction setups to prevent decomposition . Refractive index (n²⁰/D: 1.457) and density (1.392 g/mL at 25°C) data can aid in quality verification during storage .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm cyclopropane ring integrity and bromomethyl group position (¹H and ¹³C NMR).
  • GC-MS : For purity assessment (boiling point: 105–107°C) .
  • SMILES/InChI validation : Use computational tools to cross-verify structural descriptors (e.g., SMILES: BrCC1CC1; InChIKey: AEILLAXRDHDKDY-UHFFFAOYSA-N) .

Advanced Research Questions

Q. How can reaction conditions be optimized when using this compound in cross-coupling reactions to minimize side products?

Optimize catalysts and solvents to suppress undesired pathways. For example:

  • Iron-catalyzed cross-couplings : Use FeCl₃ with Grignard reagents to synthesize 1,4-dienes, avoiding β-hydride elimination .
  • Radical-mediated reactions : Control temperature and stoichiometry to prevent cyclopropane ring fragmentation (e.g., via halogen atom transfer pathways) .
  • Contrast DCM (for Boc-protection reactions ) with DMF (for SN2 reactions ) to balance reactivity and stability.

Q. What strategies mitigate cyclopropane ring fragmentation during radical-mediated reactions involving this compound?

Computational modeling (e.g., ROMO62x/def2tzvp level) predicts that bromine atom abstraction is less favorable than iodine, increasing staffane formation risk. To mitigate:

  • Use iodine-containing substrates to favor productive propagation.
  • Adjust reaction time and temperature to disfavor oligomerization .

Q. How does the cyclopropane ring influence reactivity in nucleophilic substitution compared to non-cyclic analogs?

The cyclopropane ring’s angle strain increases electrophilicity at the bromomethyl carbon, accelerating SN2 reactions. However, steric hindrance from the ring may reduce accessibility. Compare with 2-bromo-1,1-dimethylcyclopropane, where methyl groups further hinder substitution .

Q. What are the implications of solvent choice on reaction kinetics in SN2 reactions with this compound?

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and stabilize transition states, improving reaction rates. In contrast, non-polar solvents (e.g., DCM) are preferable for acid-sensitive reactions but may slow kinetics. Validate via kinetic studies under varying dielectric conditions .

Q. Methodological Considerations

Q. How can researchers resolve contradictions in reported physical properties (e.g., boiling point variations)?

Verify purity via chromatography and spectroscopic methods. For example, discrepancies in boiling points (105–107°C vs. 106°C) may arise from impurities or measurement techniques (e.g., ambient pressure vs. reduced pressure) .

Q. What role does this compound play in designing bioactive molecules?

It serves as a cyclopropylmethyl building block in drug candidates. For example, it is used to synthesize KCNQ2 openers for neuronal hyperexcitability studies and δ-peptide foldamers with stable helical conformations .

Q. How can computational tools aid in predicting reaction outcomes with this compound?

Density functional theory (DFT) calculations (e.g., transition state analysis) can predict regioselectivity in cross-couplings and radical pathways. Tools like Gaussian or ORCA are recommended for modeling cyclopropane ring stability under reaction conditions .

Properties

IUPAC Name

bromomethylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7Br/c5-3-4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEILLAXRDHDKDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40220785
Record name Bromomethylcyclopropane
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Molecular Weight

135.00 g/mol
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CAS No.

7051-34-5, 1219805-93-2
Record name (Bromomethyl)cyclopropane
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Record name Bromomethylcyclopropane
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Record name Bromomethylcyclopropane
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Record name Bromomethylcyclopropane
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Record name BROMOMETHYLCYCLOPROPANE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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